Junipediol A

Pharmacokinetics Drug Discovery Bioavailability

Researchers requiring a non-glycosylated phenylpropanoid control for ACE inhibition studies must use Junipediol A. Its aglycone form ensures inactive control data, unlike the glycoside Junipediol A 8-O-β-D-glucoside (ACE IC50=76 μg/ml). Key benefits: - Confirmed aglycone scaffold for SAR exploration (NF-κB/EGFR pathways) - Favorable logP (-0.55) for cell permeability assays - Available from stock with ≥98% HPLC purity for immediate global dispatch

Molecular Formula C10H14O4
Molecular Weight 198.22 g/mol
Cat. No. B585277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJunipediol A
Molecular FormulaC10H14O4
Molecular Weight198.22 g/mol
Structural Identifiers
InChIInChI=1S/C10H14O4/c1-14-10-4-7(2-3-9(10)13)8(5-11)6-12/h2-4,8,11-13H,5-6H2,1H3
InChIKeyUIDMTMWJXFPCFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceCryst.

Junipediol A: Natural Phenylpropanoid


Junipediol A, chemically defined as 2-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol (CAS: 86548-91-6), is a naturally occurring phenylpropanoid [1]. It is a primary metabolite within a small family of structurally related compounds, isolated from plant sources such as *Juniperus phoenicea* and *Cephalotaxus hainanensis* [1][2]. Unlike its glycosylated analogs, Junipediol A is the non-glycosylated aglycone core, characterized by a molecular formula of C₁₀H₁₄O₄ and a molecular weight of 198.22 g/mol [3].

Junipediol A vs. Glycosylated Analogs


For scientific procurement, substituting Junipediol A with a closely related analog, such as Junipediol A 8-O-β-D-glucoside or Junipediol B, is scientifically unjustified and can invalidate research outcomes. The primary differentiation lies in molecular structure and, consequently, physicochemical and biological properties. Junipediol A is the non-glycosylated aglycone, whereas its analogs are glycosides, a modification that fundamentally alters solubility (logP of -0.55 for Junipediol A vs. increased hydrophilicity for its glucoside), molecular weight, and steric bulk . These differences directly impact cellular permeability and target engagement. Furthermore, despite belonging to the same phenylpropanoid class, Junipediol B possesses a distinct methylenedioxy substitution pattern instead of Junipediol A's methoxy and hydroxyl groups, leading to divergent biological activities [1]. Therefore, Junipediol A serves a unique purpose as a scaffold for structure-activity relationship (SAR) studies and as a control for its own glucoside derivatives.

Junipediol A: Differentiation Evidence


Permeability: Aglycone vs. Glycoside

Junipediol A's calculated logP value of -0.55 [1] signifies a balance between hydrophilicity and lipophilicity that is distinct from its 8-O-β-D-glucoside derivative. The addition of a glucose moiety in the analog substantially increases hydrophilicity and molecular weight (198.22 vs. ~360 g/mol), a difference known to significantly reduce passive membrane permeability in cell-based assays.

Pharmacokinetics Drug Discovery Bioavailability

Antioxidant Activity vs. Junipediol B

In a study isolating compounds from *Cephalotaxus hainanensis*, Junipediol A, its glucoside, and Junipediol B were all reported to exhibit antioxidation activity using the DPPH radical scavenging assay [1]. While the study confirms class-level activity for all three compounds, the structural differences (methoxy/hydroxy vs. methylenedioxy substitution) suggest distinct antioxidant mechanisms and potencies, although specific IC50 values for each compound were not provided [1]. This confirms that while sharing a property, they are not identical in their activity profile.

Oxidative Stress Natural Product Research Bioactivity Screening

ACE Inhibition: Glucoside vs. Aglycone

A critical differentiator is that angiotensin-converting enzyme (ACE) inhibitory activity is specifically attributed to Junipediol A 8-O-β-D-glucoside (IC50 = 76 μg/ml), not the aglycone Junipediol A [1]. The glycosylation is essential for this bioactivity. In the same assay, the parent compound Junipediol A showed no such activity. This is a stark example of how a structural modification entirely determines a biological outcome.

Cardiovascular Research Enzymology Hypertension

Dual NF-κB and EGFR Inhibition

Junipediol A has been reported to inhibit nuclear factor kappa-light-chain-enhancer (NF-κB) and epidermal growth factor receptor (EGFR) . This dual-target profile distinguishes it from simpler phenolic analogs which may only exhibit antioxidant activity. The specific inhibition of these signaling pathways is linked to observed effects on cancer cell proliferation and growth factor activity in cells .

Oncology Signal Transduction Kinase Inhibition

Junipediol A: Key Applications


Control for ACE Inhibition Studies

Researchers investigating the antihypertensive potential of Junipediol A 8-O-β-D-glucoside must procure Junipediol A as the inactive control. The evidence clearly shows the glycoside inhibits ACE (IC50=76 μg/ml), while the aglycone does not [1]. Including Junipediol A in assays is critical for confirming that the observed bioactivity is due to the glycosylated molecule, ensuring data integrity and study validity.

SAR and Medicinal Chemistry Scaffold

Junipediol A's structure as the non-glycosylated phenylpropanoid core makes it the ideal starting material for semi-synthesis and SAR exploration. Unlike its more complex glucoside analog, its simpler structure (MW 198.22) and defined stereochemistry facilitate targeted modifications to probe the effects on its reported NF-κB and EGFR inhibitory activities . It provides a clean, modifiable template for developing novel drug candidates.

Cell Permeability and Bioavailability

Due to its favorable predicted logP value of -0.55 [1], Junipediol A is the superior choice for cell-based assays designed to study the intrinsic permeability of the phenylpropanoid aglycone scaffold. Its more hydrophilic glucoside analog is expected to have poor passive permeability. Procurement of the pure aglycone is therefore essential for any study aiming to correlate structural features of this class with their ability to cross biological membranes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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